Home > Products > Screening Compounds P110297 > Thalidomide-O-C4-azide
Thalidomide-O-C4-azide -

Thalidomide-O-C4-azide

Catalog Number: EVT-8394804
CAS Number:
Molecular Formula: C17H17N5O5
Molecular Weight: 371.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Thalidomide-O-C4-azide is synthesized from thalidomide through chemical modifications that introduce an azide group. This compound has been studied in the context of drug development and molecular biology, particularly for its role in targeting specific proteins and pathways in cellular processes.

Classification

Thalidomide-O-C4-azide is classified as an azido derivative of thalidomide. It falls within the category of immunomodulatory imide drugs (IMiDs), which are known for their ability to modulate immune responses and exhibit anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of thalidomide-O-C4-azide typically involves a multi-step process that includes:

  1. Starting Materials: The synthesis begins with thalidomide as the primary starting material.
  2. Functionalization: The introduction of the azide group is achieved through various chemical reactions, including nucleophilic substitutions and coupling reactions.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Technical Details

A notable method involves a five-step synthesis that utilizes readily available reagents and requires minimal purification steps. This approach not only enhances efficiency but also reduces costs associated with the synthesis process . The azido-labeled analogue has shown comparable activity to thalidomide in inhibiting cell proliferation, indicating its potential as a functional probe in biological studies .

Molecular Structure Analysis

Structure

Thalidomide-O-C4-azide retains the core structure of thalidomide, characterized by a phthalimide ring fused with a glutarimide moiety. The introduction of the azide group at the C4 position modifies its chemical properties and enhances its reactivity.

Data

The molecular formula for thalidomide-O-C4-azide can be derived from its structural components, which include carbon, hydrogen, nitrogen, and oxygen atoms. Detailed spectroscopic data (e.g., NMR, IR) are often used to confirm the structure of synthesized compounds.

Chemical Reactions Analysis

Reactions

Thalidomide-O-C4-azide participates in various chemical reactions due to the presence of the azide functional group. Key reactions include:

  • Click Chemistry: The azide group can engage in copper-catalyzed or copper-free click reactions with alkynes, facilitating bioconjugation applications.
  • Nucleophilic Substitution: The azido group can be replaced or modified under specific conditions to create further derivatives with tailored properties.

Technical Details

The versatility of the azido group allows for selective modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process

Thalidomide-O-C4-azide exerts its effects through interactions with specific molecular targets within cells. One primary mechanism involves binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins involved in inflammatory responses and tumor growth .

Data

Research indicates that thalidomide derivatives like thalidomide-O-C4-azide can selectively induce degradation of transcription factors associated with cancer progression, thereby demonstrating their potential therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-O-C4-azide is typically characterized by:

  • Appearance: Solid form (often as a crystalline powder).
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on specific modifications.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to moisture or light.
  • Reactivity: The azido group enhances reactivity, allowing for participation in click chemistry and other conjugation reactions.

Relevant physicochemical parameters are often determined through experimental methods such as spectroscopy and chromatography .

Applications

Scientific Uses

Thalidomide-O-C4-azide has several promising applications in scientific research:

  1. Drug Development: Its ability to modulate immune responses makes it a candidate for developing new therapies for autoimmune diseases and cancers.
  2. Bioconjugation: The azido group facilitates bioconjugation techniques for labeling proteins or other biomolecules, enabling tracking and imaging studies.
  3. Proteomics Research: Thalidomide derivatives are being explored for their potential in proteolysis-targeting chimeras (PROTACs), which aim to selectively degrade specific proteins linked to disease states .
Introduction to Targeted Protein Degradation (TPD) and Thalidomide-O-C4-azide

Evolution of Targeted Protein Degradation: From Molecular Glues to Proteolysis Targeting Chimeras

Targeted protein degradation represents a paradigm shift from occupancy-based pharmacology to event-driven therapeutic strategies. Unlike traditional inhibitors that require sustained target occupancy, degraders catalyze the destruction of disease-relevant proteins via the ubiquitin-proteasome system. This approach gained validation with the discovery that thalidomide derivatives function as molecular glues, redirecting the E3 ubiquitin ligase cereblon toward neosubstrates like IKZF1 and IKZF3. This mechanistic insight revealed that cereblon acts as a ligand-dependent substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex, enabling targeted ubiquitination [4] [7].

Building upon molecular glue mechanisms, heterobifunctional degraders termed Proteolysis Targeting Chimeras were developed. These chimeric molecules consist of three elements: a target protein-binding warhead, an E3 ligase-binding ligand, and a chemical linker. The first proof-of-concept utilized a peptide-based von Hippel-Lindau recruiter (2004), while the first fully small-molecule PROTAC employed a murine double minute 2 ligand (2008) [2] [6]. This evolution overcame limitations of peptide-based systems, particularly poor cell permeability, enabling drug-like properties. The field advanced significantly with the identification of non-peptidic ligands for von Hippel-Lindau (∼2012) and the repurposing of immunomodulatory drugs for cereblon recruitment [6] [9].

Role of Thalidomide Derivatives in E3 Ubiquitin Ligase Recruitment

Thalidomide and its derivatives (lenalidomide, pomalidomide) are foundational to cereblon-mediated degradation. Their mechanism involves high-affinity binding to a tri-tryptophan pocket within the thalidomide binding domain of cereblon. Crystallographic analyses reveal critical interactions:

  • The glutarimide ring forms hydrogen bonds with His380/Trp386 and van der Waals contacts with Phe371/Trp400
  • The phthalimide carbonyl engages in water-mediated hydrogen bonding with His353 [5] [9]

Upon binding, these immunomodulatory imide drugs induce a conformational shift in cereblon, creating a neomorphic surface that recruits specific substrates like IKZF1/3 or casein kinase 1α. This substrate retargeting underlies both therapeutic effects (e.g., multiple myeloma treatment) and teratogenicity [4] [7]. The exposed position 4 of the phthalimide ring provides a synthetic handle for derivatization without disrupting cereblon binding, making it ideal for PROTAC engineering [5] [9].

Table 1: Key Thalidomide-Derived Cereblon Ligands in Targeted Protein Degradation

CompoundCore StructureBinding Affinity (KD)Key Applications
ThalidomidePhthalimide + glutarimide~250 μMFirst-generation molecular glue
PomalidomideAminoglutarimide~50-100 nMPROTACs for BRD4, AR, STAT3
LenalidomideFluoro-substituted phthalimide~150-200 nMBTK degraders, viral protein degraders
4-HydroxythalidomideC4-hydroxylated phthalimideVariablePrecursor to azide-functionalized linker

Thalidomide-O-C4-azide as a Modular Degrader Building Block

Thalidomide-O-C4-azide (C₁₇H₁₇N₅O₅; MW 371.35 g/mol) is a synthetically modified cereblon ligand designed for PROTAC conjugation. Its structure features:

  • An intact glutarimide pharmacophore maintaining cereblon-binding competence
  • A C4-alkyl chain terminating in an azide moiety (-O-CH₂-CH₂-CH₂-N₃) on the phthalimide ring
  • A bioorthogonal azide handle enabling copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition [8] [9]

This molecule functions as a universal cereblon-recruiting module, separating E3 ligase recruitment from target-binding ligand development. Its synthesis typically begins with 4-hydroxythalidomide, followed by alkylation with 4-azidobutyl bromide under basic conditions. The azide group provides chemoselective reactivity with:

  • Alkyne-functionalized target ligands via click chemistry
  • Strained cycloalkynes for copper-free bioconjugation
  • Phosphines for Staudinger ligation [9] [10]

Table 2: Linker Conjugation Strategies Enabled by Thalidomide-O-C4-azide

Conjugation ChemistryReaction PartnerAdvantagesCommon Applications
CuAACTerminal alkynesHigh yield, commercial catalystsPROTAC assembly in solution phase
SPAACDBCO/BCN derivativesCopper-free, biocompatibleCellular PROTAC evaluation
Staudinger LigationPhosphine reagentsNo metal catalystsSensitive protein conjugates
IEDDATetrazinesUltra-fast kineticsSite-specific protein degradation

The strategic placement of the linker at the C4-position is validated by crystallography showing minimal steric interference with cereblon binding. This vector points toward solvent-exposed regions, accommodating diverse linker lengths (typically 5-15 atoms) without disrupting ternary complex formation. Recent applications demonstrate its utility in:

  • Generating BRD4 degraders via conjugation to JQ1 analogues
  • Developing kinase-directed degraders (e.g., targeting BTK, EGFR)
  • Constructing bifunctional degraders for undruggable targets like transcription factors [5] [9] [10]

A notable advancement involves site-specific protein degradation using Thalidomide-O-C4-azide derivatives. Researchers have conjugated its terminal azide to trans-cyclooctene derivatives via polyethylene glycol linkers, creating molecules that selectively degrade proteins bearing tetrazine-functionalized unnatural amino acids. This approach achieved >80% degradation of enhanced green fluorescent protein and dual-specificity phosphatase 6 when conjugated near surface lysine clusters, demonstrating position-dependent degradation efficiency [10].

The molecule’s modularity addresses a key PROTAC design challenge: rapid E3 ligase ligand-linker optimization. By providing a pre-optimized cereblon-binding element with a click-compatible handle, it accelerates PROTAC synthesis and diversification. This building block approach underpins several clinical-stage degraders and continues to expand the scope of targeted degradation therapeutics [5] [9].

Properties

Product Name

Thalidomide-O-C4-azide

IUPAC Name

4-(4-azidobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C17H17N5O5/c18-21-19-8-1-2-9-27-12-5-3-4-10-14(12)17(26)22(16(10)25)11-6-7-13(23)20-15(11)24/h3-5,11H,1-2,6-9H2,(H,20,23,24)

InChI Key

IHEWLTFCLOFNAP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN=[N+]=[N-]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.